molecular formula C39H27N3 B14790672 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole

7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole

Cat. No.: B14790672
M. Wt: 537.6 g/mol
InChI Key: BALJLSPVEJLDDD-UHFFFAOYSA-N
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Description

7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazoles. It has a molecular formula of C₃₉H₂₇N₃ and a molecular weight of 537.65 g/mol . This compound is known for its complex structure, which includes a quinazoline moiety linked to a benzo[c]carbazole framework through a 9,9-dimethylfluorene unit.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethylfluorene: A precursor in the synthesis of the compound.

    Quinazoline Derivatives: Compounds with similar quinazoline moieties.

    Benzo[c]carbazole Derivatives: Compounds with similar carbazole frameworks.

Uniqueness

7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole is unique due to its combination of three distinct structural units: 9,9-dimethylfluorene, quinazoline, and benzo[c]carbazole. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C39H27N3

Molecular Weight

537.6 g/mol

IUPAC Name

7-[4-(9,9-dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole

InChI

InChI=1S/C39H27N3/c1-39(2)31-16-8-5-13-27(31)28-21-19-25(23-32(28)39)37-29-14-6-9-17-33(29)40-38(41-37)42-34-18-10-7-15-30(34)36-26-12-4-3-11-24(26)20-22-35(36)42/h3-23H,1-2H3

InChI Key

BALJLSPVEJLDDD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=NC5=CC=CC=C54)N6C7=C(C8=CC=CC=C8C=C7)C9=CC=CC=C96)C

Origin of Product

United States

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